

The Inactive Enantiomer of Rasagiline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Rasagiline Mesylate

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This technical guide provides an in-depth overview of the S-(-)-enantiomer of rasagiline, a compound of significant interest for research in neuroprotection and drug development. While its counterpart, R-(+)-rasagiline, is a well-established monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease, the S-enantiomer, also known as TVP-1022, is characterized by its substantially lower MAO inhibitory activity.^[1] This property makes it a valuable tool for investigating the non-MAO-B-inhibitory-dependent neuroprotective mechanisms of the parent compound.

Core Chemical and Pharmacological Properties

Rasagiline and its S-enantiomer, TVP-1022, are propargylamine-based irreversible inhibitors of MAO.^[2] However, the stereochemistry at the 1-position of the aminoindan ring dramatically influences their inhibitory potency against MAO enzymes. The R-(+)-enantiomer (rasagiline) is a potent inhibitor of MAO-B, while the S-(-)-enantiomer (TVP-1022) is significantly less active.^[1]

Quantitative Analysis of MAO Inhibition

The following table summarizes the quantitative data on the inhibitory activity of both rasagiline enantiomers against MAO-A and MAO-B. This data highlights the stereoselective nature of MAO inhibition by these compounds.

Compound	Target Enzyme	IC50	k _{inact} / K _i (M ⁻¹ s ⁻¹)	Fold Difference (R vs. S)	Reference
R-(+)-Rasagiline	MAO-A	412 nM	1,400	17-fold more potent	[3]
MAO-B	4.43 nM	350,000	2500-fold more potent	[3]	
S-(-)-Rasagiline (TVP-1022)	MAO-A	-	83	-	[4]
MAO-B	>1000-fold higher than R-enantiomer	140	-	[1][4]	

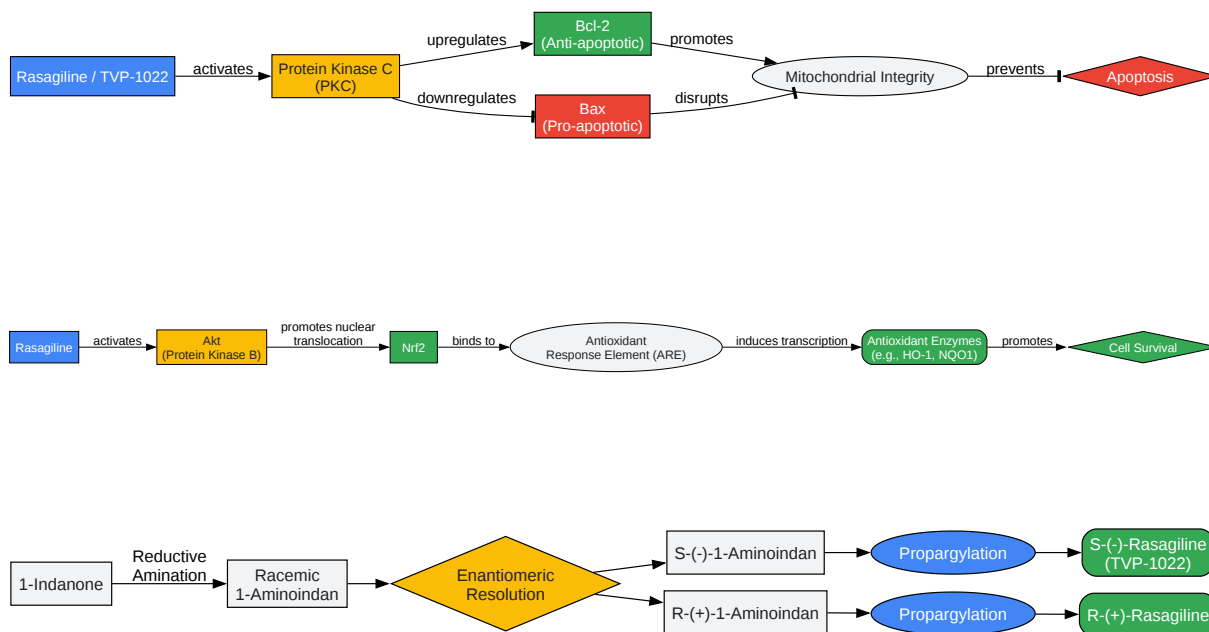
IC50 values for R-(+)-Rasagiline are from rat brain homogenates. k_{inact} / K_i values are for human recombinant MAO enzymes. A specific IC50 value for S-(-)-Rasagiline is not consistently reported, but it is widely cited as being over 1000-fold less potent than the R-enantiomer.[1]

Neuroprotective Mechanisms Independent of MAO-B Inhibition

A growing body of evidence suggests that the neuroprotective effects of rasagiline may not be solely attributable to its inhibition of MAO-B. The S-enantiomer, TVP-1022, which is a weak MAO inhibitor, has been shown to exhibit neuroprotective properties in various in vitro and in vivo models.[1] This indicates that the propargylamine moiety itself possesses intrinsic neuroprotective activities.

Key Signaling Pathways

Research has implicated several signaling pathways in the neuroprotective effects of rasagiline and its inactive enantiomer. These include the modulation of pro-survival and anti-apoptotic proteins, as well as the activation of antioxidant response pathways.



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